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molecular formula C11H12O4 B1581926 3-Phenylglutaric acid CAS No. 4165-96-2

3-Phenylglutaric acid

Cat. No. B1581926
M. Wt: 208.21 g/mol
InChI Key: RZOKZOYSUCSPDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06649613B1

Procedure details

10 mmol of 3-phenylglutaric acid and 30 mmol of acetic anhydride are heated under reflux until they have dissolved completely. After cooling, 3 ml of diethyl ether are added and the precipitate is filtered off and washed with diethyl ether. This gives 3-phenylglutaric anhydride.
Quantity
10 mmol
Type
reactant
Reaction Step One
Quantity
30 mmol
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]1([CH:7]([CH2:12][C:13]([OH:15])=[O:14])[CH2:8][C:9]([OH:11])=O)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.C(OC(=O)C)(=O)C>C(OCC)C>[C:1]1([CH:7]2[CH2:8][C:9](=[O:11])[O:15][C:13](=[O:14])[CH2:12]2)[CH:2]=[CH:3][CH:4]=[CH:5][CH:6]=1

Inputs

Step One
Name
Quantity
10 mmol
Type
reactant
Smiles
C1(=CC=CC=C1)C(CC(=O)O)CC(=O)O
Name
Quantity
30 mmol
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Step Two
Name
Quantity
3 mL
Type
solvent
Smiles
C(C)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux until they
DISSOLUTION
Type
DISSOLUTION
Details
have dissolved completely
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
FILTRATION
Type
FILTRATION
Details
the precipitate is filtered off
WASH
Type
WASH
Details
washed with diethyl ether

Outcomes

Product
Name
Type
Smiles
C1(=CC=CC=C1)C1CC(=O)OC(C1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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